molecular formula C10H12N2OS B3054371 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol CAS No. 5998-43-6

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol

Cat. No. B3054371
CAS RN: 5998-43-6
M. Wt: 208.28 g/mol
InChI Key: FNVQKUQUOVDHNG-UHFFFAOYSA-N
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Description

“2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol” is a chemical compound . It has a molecular formula of C9H10N2OS and a molecular weight of 194.253 Da . The CAS number for this compound is 5998-43-6 .


Molecular Structure Analysis

The molecular structure of “2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol” is characterized by a benzimidazole ring attached to a sulfur atom, which is further connected to an ethanol group . More detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol” include a density of 1.336g/cm3 and a boiling point of 481.3ºC at 760 mmHg . More detailed properties would require experimental determination.

Scientific Research Applications

Anti-Helicobacter pylori Agents

Compounds derived from 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenylsulfanyl-1-ethanol have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, particularly a prototype carbamate, exhibited low minimal inhibition concentrations against various H. pylori strains, including those resistant to common antibiotics. This suggests their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Enzymatic Inhibition and Solubilization Studies

Benzimidazole derivatives, including those synthesized using 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, have been explored for their antioxidant potential and inhibitory activities against various enzymes. These studies are crucial in understanding the biochemical interactions and potential therapeutic applications of these compounds (Taj et al., 2020).

Antitumor Applications

Research has shown that certain complexes of N,N-donor benzimidazole methyl ester, which includes structures similar to 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, have potential antitumor properties. These studies provide insight into the design and development of new anticancer drugs (Abdel-Ghani & Mansour, 2012).

Antifungal Activity

Benzimidazole derivatives, including similar structures to 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, have been synthesized and evaluated for their antifungal activities. These compounds have shown effectiveness against various fungal species, indicating their potential use in developing new antifungal drugs (Khabnadideh et al., 2012).

Neuroprotective Effects

Studies on benzimidazole containing acetamide derivatives, which are structurally related to 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol, have demonstrated neuroprotective effects against ethanol-induced neurodegeneration in rat models. These findings are significant for understanding and treating neurodegenerative disorders (Imran et al., 2020).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of benzimidazole derivatives and their metal complexes, highlighting the chemical versatility and potential applications of these compounds in different fields, including catalysis and materials science (Tavman, 2006).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10/h1-4,13H,5-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVQKUQUOVDHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407576
Record name 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol

CAS RN

5998-43-6
Record name 2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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